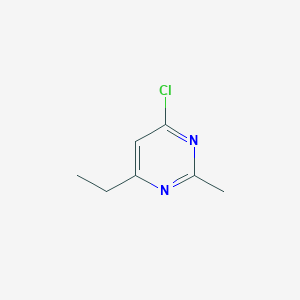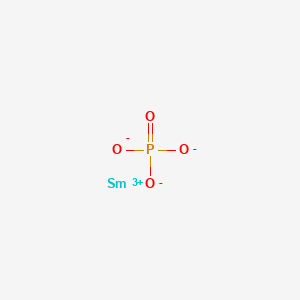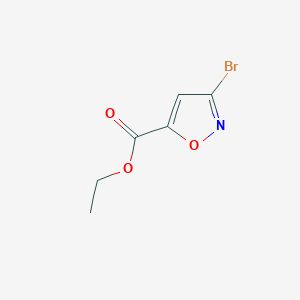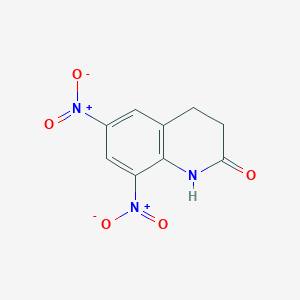
1,5-ジメチル-1H-ピラゾール-4-カルボン酸エチル
説明
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This compound is characterized by its molecular formula C8H12N2O2 and is known for its utility in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid. The reaction proceeds via the formation of an intermediate pyrazole ring, followed by esterification.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety.
Types of Reactions:
Oxidation: Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can be oxidized to form ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: Reduction can yield ethyl 1,5-dimethyl-1H-pyrazole-4-amine.
Substitution: Substitution reactions can produce various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate has found applications in various fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and dyes.
作用機序
Target of Action
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazoles are known to interact with various targets in the body, including enzymes, receptors, and proteins . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways due to their diverse biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects
生化学分析
Biochemical Properties
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and stability. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through direct binding or by altering the enzyme’s conformation . Additionally, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can form complexes with metal ions, which further influences its biochemical properties and interactions .
Cellular Effects
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolic processes . These effects on cellular metabolism include alterations in the levels of key metabolites and changes in the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular responses . These interactions often result in alterations in gene expression, either through direct binding to DNA or by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies and potential therapeutic applications.
Metabolic Pathways
Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . Additionally, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of important metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biological effects.
Subcellular Localization
The subcellular localization of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular energy metabolism.
類似化合物との比較
Does this cover everything you were looking for, or is there something more specific you'd like to know about this compound?
特性
IUPAC Name |
ethyl 1,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-9-10(3)6(7)2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPSXJWSGYSVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515758 | |
| Record name | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85290-77-3 | |
| Record name | Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)


